6-Methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3-methylpiperidine with a triazolopyridazine precursor in the presence of a suitable catalyst. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
6-Methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
6-Methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
6-Methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
Triazolopyridazine analogs: These analogs may have different substituents or modifications, resulting in unique properties and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-4-3-5-16(7-9)11-6-10(2)15-17-8-13-14-12(11)17/h6,8-9H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRZQMWHUWXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NN3C2=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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